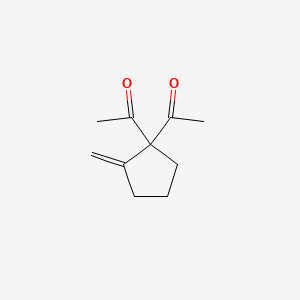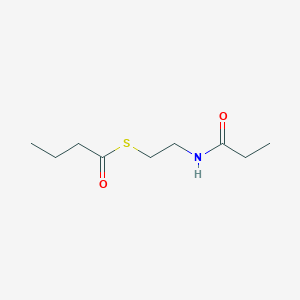
S-(2-Propanamidoethyl) butanethioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(2-Propanamidoethyl) butanethioate: is an organic compound that belongs to the class of thioesters Thioesters are characterized by the presence of a sulfur atom replacing the oxygen atom in the ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S-(2-Propanamidoethyl) butanethioate can be achieved through several methods. One common approach involves the reaction of butanoyl chloride with 2-propanamidoethanethiol in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the formation of the thioester linkage being facilitated by the nucleophilic attack of the thiol group on the carbonyl carbon of the acyl chloride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as distillation or recrystallization may be employed to isolate the compound from reaction by-products.
Analyse Chemischer Reaktionen
Types of Reactions: S-(2-Propanamidoethyl) butanethioate can undergo various chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction of the thioester can yield the corresponding thiol and alcohol.
Substitution: The thioester group can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and alcohols.
Substitution: Various substituted thioesters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
S-(2-Propanamidoethyl) butanethioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in studies involving enzyme-substrate interactions, particularly those involving thioesterases.
Industry: Used in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of S-(2-Propanamidoethyl) butanethioate involves the formation of a thioester bond, which can undergo hydrolysis to release the corresponding thiol and carboxylic acid. This hydrolysis reaction is catalyzed by thioesterases, which are enzymes that specifically target thioester bonds. The molecular targets and pathways involved in the action of this compound are primarily related to its ability to form and break thioester linkages, which are important in various biochemical processes.
Vergleich Mit ähnlichen Verbindungen
- S-(2-Acetamidoethyl) butanethioate
- S-(2-Aminoethyl) butanethioate
- S-(2-Hydroxyethyl) butanethioate
Comparison: S-(2-Propanamidoethyl) butanethioate is unique due to the presence of the propanamido group, which can influence its reactivity and interactions with other molecules. Compared to S-(2-Acetamidoethyl) butanethioate, the propanamido group provides additional steric hindrance and electronic effects, potentially altering the compound’s behavior in chemical reactions. The presence of the amido group also distinguishes it from S-(2-Aminoethyl) butanethioate, which lacks the carbonyl functionality.
Eigenschaften
CAS-Nummer |
89436-28-2 |
|---|---|
Molekularformel |
C9H17NO2S |
Molekulargewicht |
203.30 g/mol |
IUPAC-Name |
S-[2-(propanoylamino)ethyl] butanethioate |
InChI |
InChI=1S/C9H17NO2S/c1-3-5-9(12)13-7-6-10-8(11)4-2/h3-7H2,1-2H3,(H,10,11) |
InChI-Schlüssel |
DINBHZFNCAKRJJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)SCCNC(=O)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Bromo-8-oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B14386701.png)

![1,1'-[(3-Methyl-4-nitro-1,2-phenylene)bis(methylene)]bis(3-chloro-2-nitrobenzene)](/img/structure/B14386713.png)
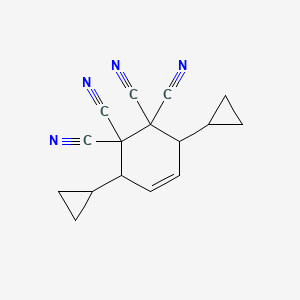
![(1S)-4,4-Dimethylbicyclo[3.2.1]octan-2-one](/img/structure/B14386725.png)
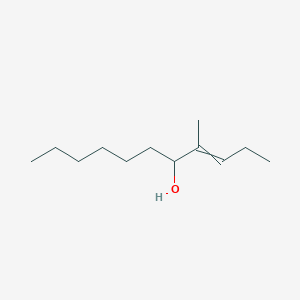
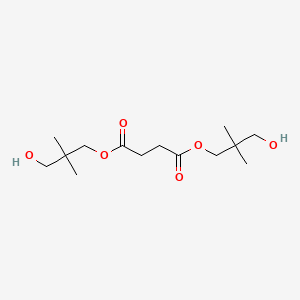
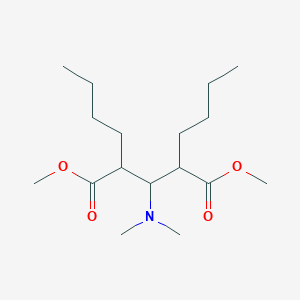
![benzoic acid;[(2R,4R)-2-heptyl-1,3-dithiolan-4-yl]methanol](/img/structure/B14386757.png)
![N-(Acetyloxy)-N-[(cyclohex-1-en-1-yl)methyl]pent-4-enamide](/img/structure/B14386773.png)

![8-Chloro-8-methyl-1,2-diazabicyclo[5.2.0]nona-2,4-dien-9-one](/img/structure/B14386785.png)
![4-(4-Octylphenyl)-2-[4-(4-octylphenyl)-1,3-dithiol-2-ylidene]-1,3-dithiole](/img/structure/B14386788.png)
